molecular formula C39H43NO12 B1194318 N-Benzyladriamycin-14-valerate CAS No. 98983-21-2

N-Benzyladriamycin-14-valerate

Cat. No. B1194318
CAS RN: 98983-21-2
M. Wt: 717.8 g/mol
InChI Key: IUKSGXMOHXEUJY-YWVRLZQXSA-N
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Description

N-Benzyladriamycin-14-valerate (AD 198) is a semisynthetic anthracycline analogue . It is superior to doxorubicin (DOX) both in vitro and in experimental rodent tumor models . It demonstrates cytotoxic superiority over doxorubicin through its circumvention of multiple mechanisms of drug resistance .


Chemical Reactions Analysis

AD 198 is known to induce apoptosis through Protein Kinase C-δ–Induced Phosphorylation of Phospholipid Scramblase 3 . Overexpression of PKC-δ, but not the kinase-defective PKC-δ, and AD 198 treatment enhanced threonine phosphorylation of PLS3 .


Physical And Chemical Properties Analysis

AD 198 is a solid substance . It has an empirical formula (Hill Notation) of C39H43NO12 and a molecular weight of 717.76 . It is soluble in DMSO (>10 mg/mL) but insoluble in water .

Scientific Research Applications

  • Cytotoxicity and Drug Resistance : AD 198 exhibits cytotoxicity comparable to Adriamycin (ADR), but with decreased cardiotoxicity. It can circumvent multidrug resistance due to either P-glycoprotein overexpression or reduced topoisomerase II activity. Intracellular biotransformation contributes to its cytotoxicity, and both N-benzyl and C14-valerate substitutions are required for its stability and activity against drug-resistant cells (Lothstein, Rodrigues, Sweatman, & Israel, 1998).

  • Interaction with Protein Kinase C : AD 198 selectively targets the phorbol ester-binding C1b domain of protein kinase C-delta (PKC-delta). Molecular modeling suggests that the 14-valerate side chain of AD 198 is critical for this interaction, indicating a unique mechanism of action different from that of doxorubicin (DOX) (Roaten, Kazanietz, Sweatman, Lothstein, Israel, & Parrill, 2001).

  • Cytoplasmic Localization and Drug Trafficking : AD 198 demonstrates a distinct intracellular accumulation and distribution compared to ADR. It localizes in the cytoplasm, avoiding extrusion by P-glycoprotein in resistant cells, which suggests differences in intracellular drug trafficking (Lothstein, Wright, Sweatman, & Israel, 1992).

  • Effects on Cell Cycle and DNA Synthesis : AD 198 influences cell growth, cell cycle distribution, and DNA synthesis in various cell types. It shows delayed but profound effects on cell-cycle progression and causes a pattern of continuing DNA damage in cultured cells briefly exposed to the drug (Traganos, Israel, Silber, Seshadri, Kirschenbaum, & Potměšil, 1985).

  • Cardioprotective Effects : AD 198, despite having the same ring structure as DOX which generates reactive oxygen species, appears to be cardioprotective through its ability to activate PKC-ϵ. This suggests that its net cardiac effect is protection, despite ROS production (Hofmann, Israel, Koseki, Laskin, Gray, Janik, Sweatman, & Lothstein, 2007).

Safety And Hazards

In hematotoxicity studies, AD 198 produced a 45% reduction in white blood cell count, with recovery by day 10 . By contrast, doxorubicin produced an 80% decline in white blood cell count with only partial recovery by day 17 . This suggests that AD 198 may have less hematotoxicity compared to doxorubicin.

properties

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSGXMOHXEUJY-YWVRLZQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243893
Record name N-benzyladriamycin-14-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyladriamycin-14-valerate

CAS RN

98983-21-2
Record name 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98983-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyladriamycin-14-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzyladriamycin-14-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
227
Citations
TW Sweatman, R Seshadri, M Israel - Cancer chemotherapy and …, 1999 - Springer
Purpose: N-Benzyladriamycin-14-valerate (AD 198) is a semisynthetic anthracycline analogue superior to doxorubicin (DOX) both in vitro and in experimental rodent tumor models, and …
Number of citations: 14 link.springer.com
PA Hofmann, M Israel, Y Koseki, J Laskin, J Gray… - … of Pharmacology and …, 2007 - ASPET
N-Benzyladriamycin-14-valerate (AD 198) is one of several novel anthracycline protein kinase C (PKC)-activating agents developed in our laboratories that demonstrates cytotoxic …
Number of citations: 31 jpet.aspetjournals.org
C Cai, L Lothstein, RR Morrison, PA Hofmann - Journal of Pharmacology …, 2010 - ASPET
… N-Benzyladriamycin-14-valerate (AD 198) is a modified anthracycline with antitumor efficacy … One promising modified anthracycline we have studied is N-benzyladriamycin-14-valerate, …
Number of citations: 30 jpet.aspetjournals.org
L Lothstein, HM Wright, TW Sweatman… - … Preclinical and Clinical …, 1992 - ingentaconnect.com
N-Benzyladriamycin-14-valerate (AD 198) is a highly hydrophobic analogue of Adriamycin (ADR) which can circumvent multidrug resistance (MDR) in various cell lines. Unlike ADR, …
Number of citations: 28 www.ingentaconnect.com
R Ganapathi, D Grabowski, TW Sweatman… - British journal of …, 1989 - ncbi.nlm.nih.gov
… Summary N-Benzyladriamycin-14-valerate(AD198) is a novel lipophilic anthracycline with greater in vivo antitumour activity than doxorubicin (DOX) in experimental model systems. …
Number of citations: 30 www.ncbi.nlm.nih.gov
Y He, J Liu, D Durrant, HS Yang, T Sweatman… - Cancer research, 2005 - AACR
… Here, we utilize an extranuclear-targeted anthracycline N-benzyladriamycin-14-valerate (AD198), a PKC-δ activator, to investigate the mechanism of PLS3 phosphorylation by PKC-δ. …
Number of citations: 31 aacrjournals.org
SKE Edwards, CR Moore, Y Liu, S Grewal, LR Covey… - BMC cancer, 2013 - Springer
… The present study aimed to evaluate the therapeutic potential of two PKCδ activators, N-Benzyladriamycin-14-valerate (AD 198) and ingenol-3-angelate (PEP005), on NHL and MM. …
Number of citations: 27 link.springer.com
M Israel, TW Sweatman, R Seshadri… - Cancer chemotherapy and …, 1989 - Springer
N-Benzyladriamycin-14-valerate (AD 198) is a new lipophilic adriamycin (ADR) analogue that shows marked therapeutic superiority to ADR in murine tumor model systems yet differs …
Number of citations: 11 link.springer.com
L Lothstein, LM Hosey, TW Sweatman… - … and Clinical Cancer …, 1993 - ingentaconnect.com
… pharmacology of Nbenzyladriamycin-14-valerate in mechanistically … N-Benzyladriamycin-14-valerate versus progressively … Resistance to N-benzyladriamycin-14-valerate (AD 198) in …
Number of citations: 6 www.ingentaconnect.com
L Lothstein, L Savranskaya, CM Barrett, M Israel… - Anti-cancer …, 2006 - journals.lww.com
Unlike nuclear-targeted anthracyclines, the extranuclear-targeted doxorubicin congener, N-benzyladriamycin-14-valerate (AD 198), does not interfere with normal topoisomerase II …
Number of citations: 18 journals.lww.com

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